
2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide can be synthesized through a multistep process involving the reaction of 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) with 3-methyl-1-butanol in the presence of an acid catalyst. This is followed by the reaction of the resulting intermediate with guanidine hydrochloride to form 2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide.Molecular Structure Analysis
The molecular formula of 2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide is C7H16IN3O. The molecular weight is 285.129. The exact mass is 157.12200 .Chemical Reactions Analysis
The synthesis of 2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide involves the reaction of 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) with 3-methyl-1-butanol in the presence of an acid catalyst. This is followed by the reaction of the resulting intermediate with guanidine hydrochloride.Physical And Chemical Properties Analysis
The molecular formula of 2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide is C7H16IN3O. The molecular weight is 285.129. The exact mass is 157.12200 . The PSA is 57.14000 . The LogP is 0.64820 .Mécanisme D'action
2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide activates AMPK, a key enzyme involved in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes the production of ATP by increasing glucose uptake and fatty acid oxidation. 2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide mimics the effects of cellular stress by increasing the level of AMP, which activates AMPK and promotes energy production.
Propriétés
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.HI/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGYPYMOQCHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
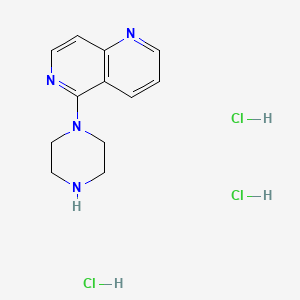
![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)
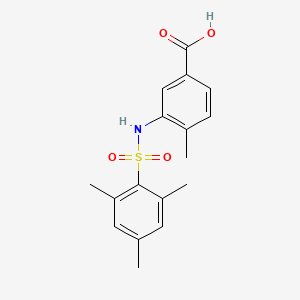
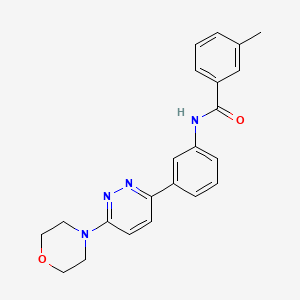

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)
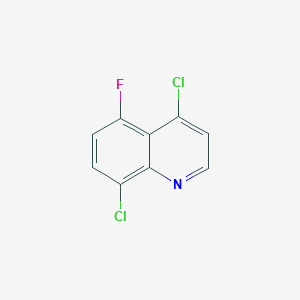
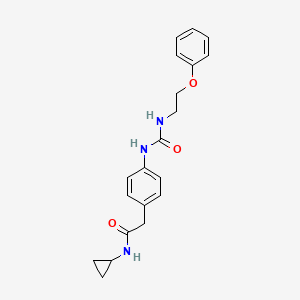
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)